molecular formula C7H16ClN3 B8133350 1-(Azetidin-3-yl)piperazine hydrochloride

1-(Azetidin-3-yl)piperazine hydrochloride

Cat. No.: B8133350
M. Wt: 177.67 g/mol
InChI Key: SLNBIYLGUOETID-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)piperazine hydrochloride is a chemical compound with the molecular formula C7H16ClN3. It is a derivative of azetidine and piperazine, both of which are significant in organic synthesis and medicinal chemistry. Azetidines are known for their ring strain, which imparts unique reactivity, while piperazines are commonly used in pharmaceuticals for their biological activity .

Preparation Methods

The synthesis of 1-(Azetidin-3-yl)piperazine hydrochloride typically involves the reaction of azetidine with piperazine under controlled conditions. One common method includes:

Chemical Reactions Analysis

1-(Azetidin-3-yl)piperazine hydrochloride undergoes several types of chemical reactions:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its ring strain and unique structure allow it to interact with enzymes and receptors, potentially leading to biological effects .

Properties

IUPAC Name

1-(azetidin-3-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3.ClH/c1-3-10(4-2-8-1)7-5-9-6-7;/h7-9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNBIYLGUOETID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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